molecular formula C10H13B B1660651 (2-Bromobutyl)benzene CAS No. 81012-82-0

(2-Bromobutyl)benzene

Cat. No.: B1660651
CAS No.: 81012-82-0
M. Wt: 213.11 g/mol
InChI Key: NOERHBGCKWEWQC-UHFFFAOYSA-N
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Description

(2-Bromobutyl)benzene is an organic compound with the molecular formula C10H13Br. It consists of a benzene ring substituted with a 2-bromobutyl group. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromobutyl)benzene can be synthesized through several methods. One common method involves the bromination of 1-phenyl-2-butanol using bromine in the presence of triphenylphosphine and 1H-imidazole as catalysts. The reaction is typically carried out in dichloromethane at room temperature under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process requires careful control of reaction conditions to ensure high yield and purity. Industrial methods may also use continuous flow reactors to optimize production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Bromobutyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, alcohols, or other substituted benzene derivatives.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxygenated compounds.

Scientific Research Applications

(2-Bromobutyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromobutyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the benzene ring is attacked by an electrophile, leading to the substitution of a hydrogen atom with the electrophile. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

Similar Compounds

    (2-Bromoethyl)benzene: Similar in structure but with a shorter alkyl chain.

    (2-Bromopropyl)benzene: Another similar compound with a different alkyl chain length.

Uniqueness

(2-Bromobutyl)benzene is unique due to its specific alkyl chain length, which can influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom also makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

2-bromobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOERHBGCKWEWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291434
Record name (2-Bromobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81012-82-0
Record name NSC75467
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Bromobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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